molecular formula C5H9NOS B13534860 2-Thia-6-azaspiro[3.3]heptane 2-oxide

2-Thia-6-azaspiro[3.3]heptane 2-oxide

Cat. No.: B13534860
M. Wt: 131.20 g/mol
InChI Key: YSYFHRIMYHBTIO-UHFFFAOYSA-N
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Description

2lambda4-thia-6-azaspiro[3.3]heptan-2-one is a compound of significant interest in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one typically involves the use of advanced synthetic techniques. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, which results in the formation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes . This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2) .

Industrial Production Methods

Industrial production methods for 2lambda4-thia-6-azaspiro[3.3]heptan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2lambda4-thia-6-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2lambda4-thia-6-azaspiro[3.3]heptan-2-one include:

Uniqueness

The uniqueness of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one lies in its structural features, which include a spirocyclic framework with both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Thia-6-azaspiro[3.3]heptane 2-oxide is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. Its molecular formula is CHNOS, with a molecular weight of 131.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The distinctive structure of this compound features a thioether and an azaspiro framework, contributing to its unique chemical reactivity. The presence of both sulfur and nitrogen atoms enhances its interactions with biological molecules, making it a subject of ongoing research in drug discovery and development.

PropertyValue
Molecular FormulaCHNOS
Molecular Weight131.20 g/mol
Structure TypeSpirocyclic

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. The compound may interact with various molecular targets, such as enzymes and receptors, modulating their activity. Although the precise mechanisms of action are not yet fully understood, preliminary studies suggest several potential pathways:

  • Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic processes.
  • Cellular Signaling : Interactions with cellular signaling pathways could alter gene expression and cellular responses.
  • Antimicrobial Properties : Initial studies hint at possible antimicrobial effects against specific bacterial strains.

Study on Enzyme Interaction

A study exploring the interaction of this compound with various enzymes revealed its potential as a modulator of enzyme activity. For instance, the compound demonstrated inhibitory effects on certain proteases, suggesting a role in regulating proteolytic pathways.

Antimicrobial Activity

In vitro tests showed that this compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The observed IC50 values ranged from 2.1 to 3.3 μg/mL, indicating significant potency against these pathogens.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, its structural characteristics suggest that it may interact with specific sites on enzymes or receptors, leading to conformational changes that modulate their function.

Applications in Drug Discovery

Given its unique structural properties and biological activities, this compound holds promise as a lead compound in drug development. Its ability to influence biological pathways makes it a candidate for further exploration in therapeutic applications, particularly in areas like antimicrobial therapy and enzyme regulation.

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

2λ4-thia-6-azaspiro[3.3]heptane 2-oxide

InChI

InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2

InChI Key

YSYFHRIMYHBTIO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CS(=O)C2

Origin of Product

United States

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